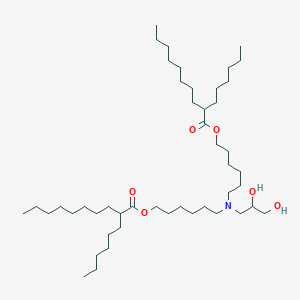
((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate): is a complex organic compound with the molecular formula C47H93NO6 and a molecular weight of 768.24 g/mol . This compound is primarily used in biochemical research and has applications in various scientific fields due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves multiple steps, starting with the preparation of the intermediate compounds. The process typically includes:
Preparation of 2,3-Dihydroxypropylamine: This involves the reaction of glycerol with ammonia under specific conditions to yield 2,3-dihydroxypropylamine.
Formation of Hexane-6,1-diyl Derivative: The next step involves the reaction of hexane-6,1-diol with a suitable halogenating agent to form hexane-6,1-diyl halide.
Esterification: The final step is the esterification of the hexane-6,1-diyl derivative with 2-hexyldecanoic acid in the presence of a catalyst to yield the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation of Intermediates: Large-scale synthesis of 2,3-dihydroxypropylamine and hexane-6,1-diyl halide.
Continuous Flow Esterification: Using continuous flow reactors to carry out the esterification process efficiently.
Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the ester functional groups, converting them into alcohols.
Substitution: Nucleophilic substitution reactions can take place at the amine group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a reagent in organic synthesis for the preparation of complex molecules.
- Acts as a building block in the synthesis of polymers and surfactants .
Biology:
- Utilized in the study of lipid metabolism and enzyme interactions.
- Serves as a model compound in biochemical assays .
Medicine:
- Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
- Explored for its role in the formulation of lipid-based pharmaceuticals .
Industry:
- Applied in the production of specialty chemicals and materials.
- Used in the formulation of cosmetic and personal care products .
Wirkmechanismus
The mechanism of action of ((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) involves its interaction with biological membranes and enzymes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific enzymes, modulating their activity and influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
- ((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-octyldodecanoate)
- ((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-decyltetradecanoate)
- ((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-dodecylhexadecanoate)
Comparison:
- Uniqueness: The unique combination of the 2,3-dihydroxypropyl and hexane-6,1-diyl moieties in ((2,3-Dihydroxypropyl)azanediyl)bis(hexane-6,1-diyl) bis(2-hexyldecanoate) provides distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophilic and hydrophobic interactions .
- Structural Differences: The similar compounds listed above differ primarily in the length and branching of the fatty acid chains, which can influence their physical properties and applications .
Eigenschaften
Molekularformel |
C47H93NO6 |
|---|---|
Molekulargewicht |
768.2 g/mol |
IUPAC-Name |
6-[2,3-dihydroxypropyl-[6-(2-hexyldecanoyloxy)hexyl]amino]hexyl 2-hexyldecanoate |
InChI |
InChI=1S/C47H93NO6/c1-5-9-13-17-19-27-35-43(33-25-15-11-7-3)46(51)53-39-31-23-21-29-37-48(41-45(50)42-49)38-30-22-24-32-40-54-47(52)44(34-26-16-12-8-4)36-28-20-18-14-10-6-2/h43-45,49-50H,5-42H2,1-4H3 |
InChI-Schlüssel |
VMYSQXOXRRLDOX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCN(CCCCCCOC(=O)C(CCCCCC)CCCCCCCC)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(3-acetyl-1H-indol-1-yl)ethyl]-N'-[1-(4-methoxyphenyl)-2-methylpropyl]urea](/img/structure/B13364283.png)
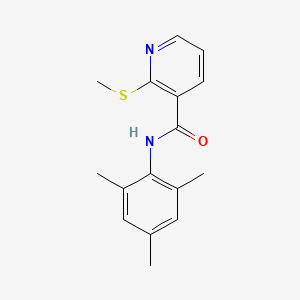
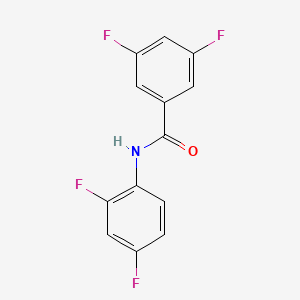
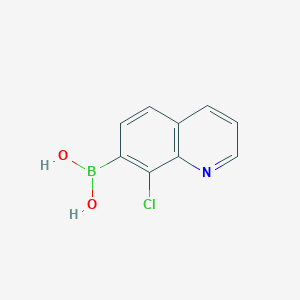
![methyl 3-[({1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazol-3-yl}carbonyl)amino]benzoate](/img/structure/B13364321.png)

![3-[(Ethylsulfanyl)methyl]-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13364336.png)
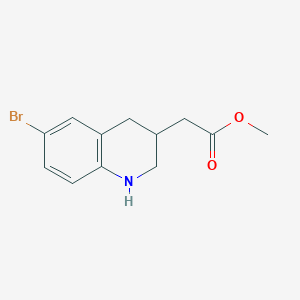
![3-{[2-({4-[3-(Trifluoromethyl)benzoyl]-1-piperazinyl}methyl)phenyl]sulfanyl}phenol](/img/structure/B13364346.png)
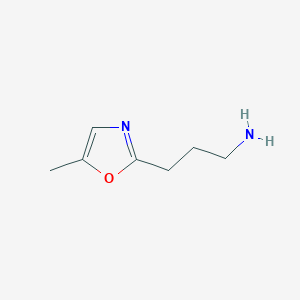
![2-(4-methoxyphenyl)-N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B13364360.png)
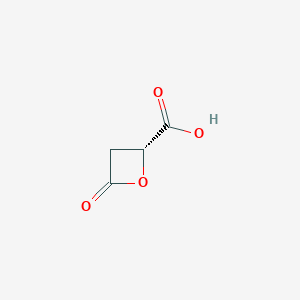
![3-[6-(2,3-Dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364368.png)
![N-{4-amino-2-[(4-methylbenzyl)oxy]phenyl}acetamide](/img/structure/B13364373.png)
